1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole is a compound that features a unique combination of difluoromethyl and trimethylsilyl groups attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the difluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, while the trimethylsilyl group can act as a protective group during chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole typically involves the introduction of the difluoromethyl and trimethylsilyl groups onto an imidazole ring. One common method involves the reaction of 2-phenyl-1H-imidazole with a difluoromethylating agent, such as difluoromethyltrimethylsilane, under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Analyse Chemischer Reaktionen
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trimethylsilyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl and trimethylsilyl groups on biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions and improved stability .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-phenyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-(Trimethylsilyl)-2-phenyl-1H-imidazole: Lacks the difluoromethyl group, leading to different biological and chemical properties.
1-(Difluoro(trimethylsilyl)methyl)-1H-imidazole: Similar structure but without the phenyl group, affecting its overall properties and applications.
The uniqueness of this compound lies in the combination of both difluoromethyl and trimethylsilyl groups, which impart distinct chemical and biological properties that are not present in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
341529-08-6 |
---|---|
Molekularformel |
C13H16F2N2Si |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
[difluoro-(2-phenylimidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C13H16F2N2Si/c1-18(2,3)13(14,15)17-10-9-16-12(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
HZGODXYTPTURKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(N1C=CN=C1C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.